(3S,4S)-3-Methyltetrahydro-2H-pyran-4-amine
Description
Contextualization within Chiral Tetrahydropyran (B127337) Derivatives
The tetrahydropyran (THP) ring is a prevalent structural motif found in a multitude of natural products and biologically active compounds, including carbohydrates and complex polyether antibiotics. The introduction of stereocenters onto the THP scaffold, as seen in (3S,4S)-3-Methyltetrahydro-2H-pyran-4-amine, gives rise to chiral derivatives with distinct properties. The synthesis of such chiral THP derivatives is a significant area of focus in organic chemistry, often requiring sophisticated stereoselective methods to control the spatial arrangement of substituents.
The development of synthetic routes to access specific stereoisomers of substituted tetrahydropyrans is critical for investigating their structure-activity relationships. Methodologies such as Prins cyclization, intramolecular hydroalkoxylation, and ring-closing metathesis are commonly employed to construct the chiral THP core. organic-chemistry.orggoogle.com The precise orientation of the methyl and amine groups in the (3S,4S) configuration imparts a unique conformational bias and set of steric and electronic properties to the molecule, distinguishing it from its other stereoisomers, such as the trans (3S,4R) diastereomer. chemshuttle.com This structural specificity makes it a tailored building block for applications where molecular recognition is key. For instance, chiral 2,5-disubstituted tetrahydropyrans are synthesized using iridium-catalyzed asymmetric hydrogenation, highlighting the importance of creating specific chiral environments for pharmaceutical applications. researchgate.net
Significance of Chiral Amines in Modern Organic Synthesis
Chiral amines are arguably one of the most important classes of molecules in modern organic and medicinal chemistry. acs.org They are integral components in a vast array of pharmaceuticals, agrochemicals, and natural products. nih.govresearchgate.net It is estimated that approximately 40-45% of all small-molecule drugs contain at least one chiral amine fragment, underscoring their profound impact on human health. acs.orgnih.govnih.gov
The amine functional group in this compound makes it a valuable chiral building block. Chiral amines serve multiple roles in synthesis: they can be incorporated directly into a target molecule to introduce a necessary nitrogen-containing stereocenter, act as chiral auxiliaries to control the stereochemical outcome of a reaction, or function as chiral catalysts or bases.
The synthesis of enantiomerically pure amines is a major objective in synthetic chemistry. nih.govrsc.org Significant research has been dedicated to developing catalytic asymmetric methods, such as the hydrogenation of imines, reductive amination, and hydroamination, to produce these valuable compounds efficiently and with high stereoselectivity. acs.orgnih.gov The presence of both a defined stereochemistry and a reactive amine handle makes compounds like this compound highly sought-after intermediates for the synthesis of complex, high-value molecules in the pharmaceutical and fine chemical industries. rsc.org
Structure
3D Structure
Properties
IUPAC Name |
(3S,4S)-3-methyloxan-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5-4-8-3-2-6(5)7/h5-6H,2-4,7H2,1H3/t5-,6+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVKNHIDEGYGPD-RITPCOANSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCC1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COCC[C@@H]1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10717450 | |
| Record name | (3S,4S)-3-Methyloxan-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10717450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
693245-62-4 | |
| Record name | (3S,4S)-Tetrahydro-3-methyl-2H-pyran-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=693245-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S,4S)-3-Methyloxan-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10717450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3s,4s 3 Methyltetrahydro 2h Pyran 4 Amine and Analogous Chiral Tetrahydropyran 4 Amines
Strategic Approaches to Stereocontrolled Tetrahydropyran-4-amine Ring Formation
The formation of the chiral tetrahydropyran-4-amine core requires strategic planning to install the desired substituents with specific stereochemistry. Modern organic synthesis has provided several powerful tools, including asymmetric catalysis, organocatalytic domino reactions, and reliable amination procedures, to construct these complex heterocyclic systems.
Asymmetric Catalysis in Pyran Synthesis
Asymmetric catalysis is a cornerstone for establishing stereocenters in the synthesis of chiral molecules. In the context of pyran synthesis, chiral catalysts are employed to convert prochiral starting materials into enantioenriched tetrahydropyran (B127337) precursors. A prominent strategy involves the Prins cyclization, an acid-catalyzed reaction between a homoallylic alcohol and an aldehyde. The use of chiral Lewis acid catalysts can render this process enantioselective, setting the stereochemistry of the resulting tetrahydropyran ring. nih.gov
Another powerful approach involves the catalytic asymmetric allylation of an aldehyde, followed by a subsequent cyclization step to form the pyran ring. For instance, a two-step process can be used where an aldehyde is first reacted with an allylic silyl-stannane reagent in the presence of a BINOL-derived titanium catalyst (BITIP). nih.gov This initial step creates a chiral hydroxy allylsilane with high enantioselectivity. Subsequent reaction of this intermediate with a second aldehyde, promoted by a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), triggers an annulation to form cis- or trans-disubstituted tetrahydropyrans, depending on the reaction conditions and substrates. nih.gov
Table 1: Asymmetric Allylation for Chiral Hydroxy Allylsilane Synthesis This table summarizes the yields and enantiomeric excesses for the first step in a pyran annulation process, demonstrating the effectiveness of the BITIP catalyst.
| Aldehyde (R1CHO) | Product (Hydroxy allylsilane) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|
| Cyclohexanecarboxaldehyde | (S)-1-Cyclohexyl-4-(trimethylsilyl)but-3-en-1-ol | 95 | 97 | nih.gov |
| Benzaldehyde | (S)-1-Phenyl-4-(trimethylsilyl)but-3-en-1-ol | 94 | 96 | nih.gov |
| Isovaleraldehyde | (S)-5-Methyl-1-(trimethylsilyl)hex-1-en-4-ol | 89 | 97 | nih.gov |
These catalytic methods are crucial for creating the core tetrahydropyran structure with defined absolute stereochemistry, which can then be further functionalized to introduce the required amine group.
Organocatalytic Domino Reactions for Tetrahydropyran Scaffolds
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional catalysis. nih.gov Domino reactions, also known as cascade or tandem reactions, are particularly efficient as they allow for the construction of complex molecules with multiple stereocenters in a single synthetic operation from simple precursors. nih.gov
For the synthesis of tetrahydropyran scaffolds, organocatalytic domino sequences often involve a Michael addition followed by a hemiacetalization or other cyclization step. For example, a bifunctional quinine-based squaramide organocatalyst can promote a diastereo- and enantioselective Michael/Henry/ketalization sequence. nih.gov This multicomponent reaction uses substrates like β-keto esters, β-nitrostyrenes, and alkynyl aldehydes to build highly functionalized tetrahydropyrans bearing up to five contiguous stereocenters with excellent stereocontrol. nih.gov
Another effective strategy employs a domino Michael–hemiacetalization reaction between α-hydroxymethyl nitroalkenes and 1,3-dicarbonyl compounds. nih.gov This reaction, catalyzed by a chiral organocatalyst, proceeds via hydrogen bonding activation of the nitroalkene Michael acceptor. The resulting tetrahydropyranols can be synthesized in good yields and with high to excellent stereoselectivities. nih.gov The choice of catalyst and reaction conditions, such as solvent and temperature, can significantly influence the diastereomeric and enantiomeric outcome. nih.gov
Table 2: Organocatalytic Domino Michael-Hemiacetalization for Dihydropyran Synthesis This table showcases the results for the synthesis of functionalized dihydropyrans using an organocatalyst, highlighting the influence of substituents on stereoselectivity.
| Nitroalkene | 1,3-Dicarbonyl Compound | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| (E)-2-Nitro-3-phenylprop-2-en-1-ol | Ethyl 2-methyl-3-oxobutanoate | 85 | 90:10 | 92 | nih.gov |
| (E)-3-(4-Chlorophenyl)-2-nitroprop-2-en-1-ol | Ethyl 2-methyl-3-oxobutanoate | 81 | 89:11 | 94 | nih.gov |
| (E)-3-(4-Nitrophenyl)-2-nitroprop-2-en-1-ol | Ethyl 2-methyl-3-oxobutanoate | 86 | 79:21 | 78 | nih.gov |
Reductive Amination and Nucleophilic Substitution Pathways to Pyran-4-amines
Once the tetrahydropyran ring with the desired substitution pattern at C3 is established, the final key step is the introduction of the amine group at the C4 position. Reductive amination is one of the most common and efficient methods for this transformation. This process typically involves the reaction of a ketone precursor, in this case, a 3-methyl-tetrahydro-2H-pyran-4-one, with an amine source (such as ammonia (B1221849) or a protected amine) to form an intermediate imine or enamine. This intermediate is then reduced in situ to the desired amine. researchgate.net
A variety of reducing agents can be employed, with their choice depending on the substrate's reactivity and the reaction conditions. Mild reducing agents like sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride are particularly effective as they can selectively reduce the iminium ion in the presence of the starting ketone. researchgate.net This method is advantageous as it often proceeds under mild conditions and tolerates a wide range of functional groups. researchgate.net
Alternatively, the amine group can be installed via a nucleophilic substitution (SN2) reaction. This pathway would involve a precursor with a good leaving group, such as a tosylate or mesylate, at the C4 position. The stereochemistry at C4 would need to be inverted relative to the desired product. Reaction with an amine nucleophile, like sodium azide (B81097) followed by reduction, would then introduce the amino group with the correct stereochemistry via inversion of configuration. This approach provides a high degree of stereochemical control, provided a suitable precursor can be synthesized.
Stereoselective Construction of Specific Diastereomers and Enantiomers, including the (3S,4S) Configuration
Achieving the specific (3S,4S) stereochemistry of 3-methyltetrahydro-2H-pyran-4-amine requires careful control of both relative and absolute stereochemistry. The cis relationship between the methyl group at C3 and the amine group at C4 is a key structural feature.
The synthetic strategies outlined in section 2.1 can be tailored to produce this specific diastereomer. For instance, in organocatalytic domino reactions, the transition state geometry, directed by the chiral catalyst, determines the relative stereochemistry of the newly formed stereocenters. By selecting the appropriate enantiomer of the catalyst, one can favor the formation of a specific enantiomer of the product. nih.govnih.gov Similarly, in asymmetric catalytic approaches like the Prins cyclization, the choice of the chiral ligand dictates the absolute stereochemistry of the pyran ring. nih.gov
A logical and highly convergent approach to the (3S,4S) target would involve the diastereoselective reduction of an enantiopure (3S)-3-methyltetrahydro-2H-pyran-4-one precursor. The synthesis of this chiral ketone could be achieved using methods starting from the chiral pool (e.g., from a chiral sugar) or through an asymmetric catalytic reaction. The subsequent reductive amination or reduction of an oxime derived from this ketone would then need to proceed with high diastereoselectivity. The directing effect of the existing methyl group at the adjacent C3 position can influence the facial selectivity of the hydride attack on the C4 imine intermediate. Typically, the incoming nucleophile (hydride) will attack from the less sterically hindered face, which can be predicted using established models of stereochemical induction, to yield the desired cis-(3S,4S) product as the major isomer. nih.gov
Methodological Advancements in Enantiomeric Excess and Diastereomeric Ratio Control
The success of an asymmetric synthesis is quantified by the enantiomeric excess (ee) and diastereomeric ratio (dr) of the product. nih.gov Significant research has been dedicated to developing methodologies that provide high levels of both. Control over these parameters is typically achieved by optimizing several factors:
Catalyst Structure: In both metal- and organocatalysis, the structure of the chiral ligand or catalyst is paramount. Subtle modifications to the catalyst's steric and electronic properties can lead to dramatic improvements in stereoselectivity. nih.govnih.gov
Reaction Conditions: Temperature, solvent, and concentration can have a profound impact on the transition state energies of competing diastereomeric pathways. Lowering the reaction temperature, for example, often enhances selectivity by amplifying small differences in activation energies. nih.gov
Substrate Control: The inherent structure of the starting materials can influence the stereochemical outcome. Pre-existing stereocenters can direct the formation of new ones, a phenomenon known as substrate-controlled diastereoselection.
Modern analytical techniques are crucial for determining the success of these stereoselective reactions. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods for accurately measuring enantiomeric excess. ethz.ch Nuclear Magnetic Resonance (NMR) spectroscopy, sometimes with the use of chiral shift reagents, can be used to determine the diastereomeric ratio by integrating the signals corresponding to each diastereomer. ethz.ch The development of high-throughput screening methods has accelerated the discovery of optimal reaction conditions and catalysts, enabling the rapid identification of protocols that deliver products with exceptionally high ee (often >99%) and dr (>20:1). nih.govnih.gov
Stereochemical Analysis and Chirality Recognition in Tetrahydropyran Systems
Determination of Absolute and Relative Stereochemistry
Establishing the three-dimensional architecture of chiral molecules is a fundamental task in organic chemistry. For (3S,4S)-3-Methyltetrahydro-2H-pyran-4-amine, this involves determining both the relative orientation of the methyl and amine groups (cis or trans) and the absolute configuration (R or S) at the C3 and C4 stereocenters.
Relative Stereochemistry: The relationship between the substituents at the C3 and C4 positions is defined as their relative stereochemistry. In the case of this compound, the substituents are arranged in a cis configuration. This is typically determined using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through Nuclear Overhauser Effect (NOE) experiments. nih.gov An NOE is observed between protons that are close in space, regardless of whether they are connected through bonds. For a cis-3,4-substituted tetrahydropyran (B127337), an NOE signal between the proton at C3 and the proton at C4 would indicate that they are on the same face of the ring, thus confirming the cis relationship between the attached methyl and amine groups.
Absolute Stereochemistry: The absolute configuration refers to the precise R/S designation at each chiral center. Several methods can be employed to determine this unambiguously:
Enantioselective Synthesis: One of the most common approaches is to synthesize the molecule from a starting material of known absolute configuration (a chiral pool precursor). Alternatively, asymmetric synthesis strategies, such as using chiral catalysts or auxiliaries, can be employed to control the formation of the desired stereoisomer. nih.govacs.org These methods are designed to yield a product with a predictable absolute stereochemistry.
X-ray Crystallography: This is the most definitive method for determining absolute configuration. It requires growing a single crystal of the compound or a suitable crystalline derivative. The diffraction pattern of X-rays passing through the crystal allows for the precise mapping of each atom in three-dimensional space, confirming the (3S,4S) configuration.
NMR with Chiral Derivatizing Agents (CDAs): The amine can be reacted with an enantiomerically pure chiral derivatizing agent, such as Mosher's acid, to form a pair of diastereomers. frontiersin.org The NMR spectra of these diastereomers will show distinct chemical shifts, and by analyzing these differences based on established models, the absolute configuration of the original amine can be deduced. frontiersin.org
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light. While complex, comparison of the experimental CD spectrum with spectra calculated using quantum-chemical methods or with the spectra of structurally related compounds of known absolute configuration can be used to assign the stereochemistry. researchgate.net
Advanced Chiral Analytical Techniques for Isomeric Purity Assessment
Ensuring the isomeric purity of a single stereoisomer like this compound is critical, as other stereoisomers may have different or even undesirable biological activities. Advanced analytical techniques are employed to separate and quantify enantiomers and diastereomers.
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful separation techniques. By using a chiral stationary phase (CSP), which is itself an enantiomerically pure compound, the different stereoisomers of the analyte interact with the CSP to form transient diastereomeric complexes with different energies. This difference in interaction strength leads to different retention times, allowing for their separation and quantification. Polysaccharide-based CSPs are commonly used for this purpose.
Capillary Electrophoresis (CE): CE has emerged as a potent technique for chiral analysis. nih.gov In this method, a chiral selector, such as a cyclodextrin (B1172386) derivative, is added to the background electrolyte (running buffer). nih.gov The enantiomers of the analyte form transient inclusion complexes with the chiral selector, which have different mobilities under the applied electric field, leading to their separation. CE offers high efficiency and requires only small sample volumes. nih.gov
NMR Spectroscopy with Chiral Solvating Agents (CSAs): Unlike CDAs, chiral solvating agents form weak, transient diastereomeric complexes with the enantiomers of the analyte. mst.edu This interaction occurs in the NMR tube and induces small but measurable differences in the chemical shifts (ΔΔδ) for the protons of the two enantiomers, allowing for the determination of enantiomeric excess directly from the integration of the separated signals in the ¹H NMR spectrum. mst.edu
Table 1: Comparison of Chiral Analytical Techniques
| Technique | Principle | Advantages | Common Application |
| Chiral HPLC/GC | Differential interaction with a Chiral Stationary Phase (CSP) leading to different retention times. | High resolution, well-established, applicable for preparative scale. | Routine quality control, purification of stereoisomers. |
| Capillary Electrophoresis (CE) | Differential mobility of transient diastereomeric complexes formed with a chiral selector in the buffer. nih.gov | High efficiency, fast analysis, low sample and solvent consumption. nih.gov | Analysis of enantiomeric purity in pharmaceuticals and biological samples. nih.gov |
| NMR with Chiral Agents | Formation of diastereomeric species (with CDAs) or transient complexes (with CSAs) causing chemical shift non-equivalence. frontiersin.orgmst.edu | Rapid analysis, no need for chromophores, provides structural information simultaneously. | Determination of enantiomeric excess (ee), assignment of absolute configuration. |
Conformational Analysis of the 3-Methyltetrahydro-2H-pyran-4-amine Ring System
The biological activity of a cyclic molecule is intimately linked to its preferred three-dimensional shape or conformation. The tetrahydropyran ring is not planar and, similar to cyclohexane, adopts a low-energy chair conformation to minimize angle and torsional strain. For a substituted THP ring like that in this compound, the substituents can occupy either axial or equatorial positions.
The (3S,4S) configuration dictates a cis relationship between the 3-methyl and 4-amine groups. This leads to two possible chair conformations that can interconvert via a ring-flip:
Di-equatorial Conformer: Both the methyl group at C3 and the amine group at C4 occupy equatorial positions.
Di-axial Conformer: Both the methyl group at C3 and the amine group at C4 occupy axial positions.
The conformational equilibrium will overwhelmingly favor the structure that minimizes steric hindrance. Axial substituents experience destabilizing steric interactions with the other axial atoms on the same side of the ring, known as 1,3-diaxial interactions. utdallas.edu In the di-axial conformer of this compound, both the methyl and amine groups would experience these unfavorable interactions.
Conversely, the di-equatorial conformer places both bulky substituents in the less sterically hindered equatorial positions, pointing away from the ring. This conformation is therefore significantly more stable and represents the predominant structure of the molecule in solution. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the relative energies of different conformations and confirm the preference for the di-equatorial arrangement. nih.gov
Table 2: Conformational Preference
| Conformer | C3-Methyl Position | C4-Amine Position | Relative Energy | Stability |
| A | Equatorial | Equatorial | Lowest | Highly Favored |
| B | Axial | Axial | Higher | Highly Disfavored |
Role As a Chiral Building Block in Advanced Organic Synthesis
Incorporation into Complex Molecular Architectures
The inherent chirality and functional group disposition of (3S,4S)-3-Methyltetrahydro-2H-pyran-4-amine make it an attractive component for the synthesis of larger, biologically active molecules. While direct examples of the incorporation of this specific diastereomer are not extensively documented in publicly available research, the use of its closely related diastereomer, (3S,4R)-3-methyltetrahydro-2H-pyran-4-amine, highlights the potential applications. This related compound is utilized in the synthesis of atypical antipsychotic medications, where its specific stereochemistry is crucial for modulating dopamine (B1211576) receptor selectivity.
Furthermore, chiral aminotetrahydropyrans serve as key components in multicomponent reactions, such as the Ugi reaction. This one-pot reaction allows for the efficient assembly of peptidomimetic scaffolds by combining an amine, a carboxylic acid, an isocyanide, and a ketone or aldehyde. The use of chiral amines like this compound in such reactions enables the diastereoselective synthesis of complex, peptide-like structures with potential applications in drug discovery. The methyl group on the pyran ring provides both steric and electronic influences that can be beneficial for optimizing interactions with biological targets.
| Related Compound | Application | Significance |
|---|---|---|
| (3S,4R)-3-Methyltetrahydro-2H-pyran-4-amine | Synthesis of atypical antipsychotic medications | Stereochemistry influences dopamine receptor selectivity. |
| Chiral Aminotetrahydropyrans | Ugi multicomponent reactions | Efficient construction of peptidomimetic scaffolds. |
Utility in the Construction of Diverse Pyran-Containing Scaffolds
The tetrahydropyran (B127337) ring is a prevalent motif in a vast number of biologically significant natural products. The development of methodologies for the asymmetric synthesis of substituted tetrahydropyrans is, therefore, a key area of research. Chiral building blocks like this compound can, in principle, serve as starting materials for the construction of more elaborate pyran-containing scaffolds.
While specific examples detailing the use of this compound for this purpose are limited, the inherent reactivity of the amine and the tetrahydropyran ring can be exploited. For instance, the amine can be transformed into other functional groups that can then participate in ring-forming or ring-modification reactions. The tetrahydropyran ring itself, although generally stable, can undergo ring-opening reactions under specific conditions, providing access to acyclic chiral synthons.
Derivatization Chemistry of the Aminotetrahydropyran Moiety
The chemical reactivity of this compound is largely dictated by its primary amine and the tetrahydropyran ring system. These functionalities allow for a wide range of derivatization reactions, enabling the synthesis of a diverse library of compounds.
The primary amine of this compound is a versatile handle for a variety of functional group transformations. Standard organic reactions can be employed to modify this group, thereby altering the compound's physical and chemical properties.
N-Alkylation : The amine can undergo nucleophilic substitution with alkyl halides to yield secondary and tertiary amines. This reaction is a fundamental method for introducing new alkyl groups. For instance, reaction with an appropriate alkyl halide in the presence of a base can yield the corresponding N-alkylated product. The rate and success of this reaction are influenced by the steric hindrance around the amine and the reactivity of the alkylating agent.
N-Acylation : Reaction with acylating agents such as acyl chlorides or anhydrides readily converts the primary amine into an amide. This transformation is typically high-yielding and can be used to introduce a wide array of acyl groups, which can modulate the biological activity and physical properties of the molecule.
Cyanoethylation : In a reaction analogous to that of N,2,2-trimethyltetrahydro-2H-pyran-4-amine, the primary amine can react with acrylonitrile (B1666552) in a Michael addition to form a cyanoethylated derivative. Subsequent reduction of the nitrile group, for example with lithium aluminum hydride, can then yield a diamine, extending the carbon chain from the nitrogen atom.
| Transformation | Reagents | Product Type |
|---|---|---|
| N-Alkylation | Alkyl halide, Base | Secondary/Tertiary Amine |
| N-Acylation | Acyl chloride/Anhydride, Base | Amide |
| Cyanoethylation | Acrylonitrile | β-aminonitrile |
While the tetrahydropyran ring is generally a stable saturated heterocycle, its modification can be achieved under certain conditions, or by leveraging the existing functional groups to direct reactions.
Ring-Opening Reactions : Although energetically unfavorable, the ether linkage of the tetrahydropyran ring can be cleaved under harsh acidic conditions, potentially leading to the formation of a diol or other acyclic derivatives. This would, however, likely require forcing conditions and may not be a synthetically useful transformation in most contexts.
Functionalization of the Ring : Direct functionalization of the saturated tetrahydropyran ring is challenging. However, the existing substituents can influence the reactivity of the ring. For example, the amine group could be converted into a directing group for C-H activation reactions, allowing for the introduction of new substituents at specific positions on the ring. Alternatively, the synthesis of derivatives with unsaturation in the ring would open up possibilities for a wider range of transformations, such as additions and cycloadditions.
Computational and Theoretical Studies of Tetrahydropyran 4 Amines
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemistry provides a foundational framework for understanding the electronic behavior of molecules. nih.gov Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the electronic Schrödinger equation, yielding detailed information about molecular orbitals, charge distribution, and reactivity. mdpi.comresearchgate.net
For a molecule like (3S,4S)-3-Methyltetrahydro-2H-pyran-4-amine, these investigations would typically begin with geometry optimization to find the lowest energy structure. From this optimized geometry, a variety of electronic properties can be calculated. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. scielo.org.mx
A Molecular Electrostatic Potential (MEP) map can also be generated to visualize the charge distribution. In tetrahydropyran-4-amine, the lone pair of electrons on the nitrogen atom of the amine group and the oxygen atom of the pyran ring would be expected to be regions of high negative potential (nucleophilic sites), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amine group would represent regions of positive potential.
Reactivity descriptors, derived from conceptual DFT, such as chemical hardness, softness, and electrophilicity index, can be calculated to quantify the molecule's reactivity. For instance, in a study on the autoxidation of tetrahydropyran (B127337) (THP), DFT calculations were used to determine the energy barrier for hydrogen abstraction, providing insight into its differential reactivity compared to tetrahydrofuran (B95107) (THF). nii.ac.jprsc.org Similar computational approaches could be applied to this compound to predict its behavior in various chemical environments.
Table 1: Hypothetical Quantum Chemical Properties of this compound (Illustrative Data) Calculated at the B3LYP/6-31G(d) level of theory. Data is representative and for illustrative purposes.
| Property | Value | Unit |
| HOMO Energy | -8.5 | eV |
| LUMO Energy | 2.1 | eV |
| HOMO-LUMO Gap | 10.6 | eV |
| Dipole Moment | 1.8 | Debye |
| Chemical Hardness (η) | 5.3 | eV |
| Electrophilicity Index (ω) | 1.05 | eV |
Molecular Modeling of Stereoisomeric Forms and Preferred Conformations
The biological function and chemical behavior of cyclic molecules are intrinsically linked to their three-dimensional structure. For this compound, which has two chiral centers, there are four possible stereoisomers: (3S,4S), (3R,4R), (3S,4R), and (3R,4S). Molecular modeling, encompassing methods from molecular mechanics to high-level quantum chemistry, is essential for analyzing the preferred conformations of these stereoisomers. taylorandfrancis.com
The tetrahydropyran ring, analogous to cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. researchgate.netacs.orgyoutube.com Substituents on the ring can exist in either an axial or an equatorial position. Generally, conformations that place bulky substituents in the equatorial position are more stable, as this minimizes unfavorable 1,3-diaxial interactions. libretexts.orgopenstax.org
For the cis isomer, this compound, the two substituents are on the same side of the ring. A ring flip would interconvert two chair conformations: one with an axial methyl group and an equatorial amine group, and another with an equatorial methyl group and an axial amine group. The relative stability of these two conformers would depend on the A-values (conformational preferences) of the methyl and amine groups. Typically, the conformer with the larger group in the equatorial position is favored.
For the trans isomer, (3R,4S)-3-methyltetrahydro-2H-pyran-4-amine, the substituents are on opposite sides of the ring. This allows for two possible chair conformations: one where both substituents are in axial positions (diaxial) and one where both are in equatorial positions (diequatorial). The diequatorial conformation is significantly more stable due to the avoidance of steric strain from 1,3-diaxial interactions. libretexts.orgkhanacademy.org
Computational methods can precisely quantify the energy differences between these various conformations. By performing a conformational search and geometry optimization, the global minimum energy structure for each stereoisomer can be identified, along with the relative energies of other stable conformers. researchgate.net
Table 2: Predicted Relative Stability of Conformers for 3-Methyltetrahydro-2H-pyran-4-amine Stereoisomers Based on general principles of conformational analysis. The diequatorial conformer is set as the reference (0.00 kcal/mol).
| Stereoisomer | Conformation | Relative Energy (kcal/mol) |
| trans-(3R,4S) | Diequatorial | 0.00 |
| trans-(3R,4S) | Diaxial | > 4.0 |
| cis-(3S,4S) | Equatorial Me, Axial NH₂ | ~1.5 - 2.0 |
| cis-(3S,4S) | Axial Me, Equatorial NH₂ | ~1.7 - 2.2 |
Theoretical Analysis of Reaction Mechanisms Relevant to Pyran Synthesis
Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing for the study of transition states and reaction pathways that are often difficult to observe experimentally. researchgate.net The synthesis of substituted tetrahydropyrans can be achieved through various routes, including hetero-Diels-Alder reactions, intramolecular cyclization of epoxy alcohols, and multicomponent reactions. nih.govresearchgate.netnih.gov
Theoretical analysis of these reactions typically involves mapping the potential energy surface. By calculating the energies of reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. This profile provides crucial information about the reaction's feasibility (thermodynamics) and rate (kinetics). For example, DFT studies on the hetero-Diels-Alder reaction to form thiopyrans have been used to understand the stereoselectivity of the process by comparing the energy barriers of different approaches of the reactants. nih.gov
In the context of synthesizing this compound, theoretical studies could be used to:
Investigate Stereoselectivity: Model the transition states leading to different stereoisomers to understand the origins of facial selectivity and predict which reaction conditions would favor the desired (3S,4S) product.
Evaluate Catalyst Effects: In catalyzed reactions, such as palladium-catalyzed cyclizations, computational models can be used to study the structure of the catalyst-substrate complex and how the catalyst lowers the activation energy of the key bond-forming steps. researchgate.net
Explore Reaction Pathways: For multicomponent reactions, where several bonds are formed in a single pot, theoretical analysis can help to determine the sequence of events (e.g., Knoevenagel condensation followed by Michael addition and cyclization) and identify the rate-determining step. nih.gov
By providing a detailed, atomistic view of the reaction process, these theoretical analyses can guide the development of more efficient and selective synthetic routes to specifically substituted tetrahydropyran-4-amines.
Advanced Spectroscopic and Chromatographic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the molecular structure of (3S,4S)-3-Methyltetrahydro-2H-pyran-4-amine by providing detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.
¹H NMR: The proton NMR spectrum would confirm the presence of all 13 protons in the molecule. The signals would be expected in specific regions corresponding to their chemical environment. Protons on the pyran ring adjacent to the oxygen atom would appear at a lower field (higher ppm) compared to other methylene (B1212753) protons. The methyl group protons would produce a characteristic doublet signal due to coupling with the adjacent proton. The amine (NH₂) protons would typically appear as a broad singlet.
¹³C NMR: The carbon NMR spectrum would show six distinct signals, corresponding to the six carbon atoms in the molecule's unique electronic environments. The carbon atom bonded to the oxygen (C2 and C6) and the carbon bonded to the nitrogen (C4) would be the most deshielded and appear at the lowest fields. The methyl carbon would be found at the highest field (lowest ppm).
Expected NMR Data Summary
| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Notes |
|---|---|---|---|
| CH₃ (Methyl) | ~0.9-1.2 (doublet) | ~15-25 | Signal split by the adjacent C3 proton. |
| CH-NH₂ (C4-H) | ~2.5-3.5 (multiplet) | ~45-60 | Position influenced by the amine group. |
| CH-CH₃ (C3-H) | ~1.5-2.5 (multiplet) | ~30-45 | Complex splitting due to neighboring protons. |
| O-CH₂ (C2/C6-H) | ~3.3-4.0 (multiplets) | ~65-75 | Protons adjacent to the ether oxygen are deshielded. |
| CH₂ (C5-H) | ~1.4-1.9 (multiplets) | ~25-35 | Represents a standard aliphatic methylene group. |
| NH₂ (Amine) | ~1.0-3.0 (broad singlet) | N/A | Shift and appearance can vary with solvent and concentration. |
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis (e.g., HRMS, ESI-MS)
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), provides highly accurate mass measurements.
For this compound, HRMS would be used to confirm its elemental formula, C₆H₁₃NO. The measured monoisotopic mass would be compared to the calculated theoretical mass. ESI-MS would likely show a prominent signal for the protonated molecule [M+H]⁺. The fragmentation pattern observed in MS/MS experiments would provide further structural confirmation, showing characteristic losses of the amine group or fragments resulting from the opening of the pyran ring.
Molecular Mass Data
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₃NO |
| Average Molecular Weight | 115.17 g/mol |
| Calculated Monoisotopic Mass | 115.0997 Da |
| Expected [M+H]⁺ Ion (ESI-MS) | 116.1075 m/z |
High-Performance Liquid Chromatography (HPLC) for Purity and Isomeric Separation
High-Performance Liquid Chromatography (HPLC) is a critical technique for assessing the purity of this compound. A reverse-phase HPLC method would be developed to separate the target compound from any synthetic impurities or starting materials.
Furthermore, due to the chiral nature of the molecule, chiral HPLC is essential for determining its enantiomeric and diastereomeric purity. This compound has two chiral centers, meaning it can exist as four possible stereoisomers. A specialized chiral stationary phase (CSP) column would be required to separate the (3S,4S) isomer from the (3R,4R), (3S,4R), and (3R,4S) isomers, thereby confirming the stereochemical integrity of the sample.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would display characteristic absorption bands confirming its key structural features.
The presence of the primary amine (NH₂) group would be indicated by two characteristic N-H stretching bands. The C-O-C stretch of the ether within the pyran ring would also produce a strong, distinct signal. Aliphatic C-H stretches from the methyl and methylene groups would be prominent as well. wpmucdn.com
Expected IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300-3500 (typically two bands for NH₂) |
| Amine (N-H) | Scissoring (Bend) | 1590-1650 |
| Ether (C-O-C) | Stretch | 1050-1150 (strong) |
| Aliphatic (C-H) | Stretch | 2850-2960 |
Optical Rotation Measurements for Chiral Characterization
As a chiral molecule, this compound is optically active, meaning it will rotate the plane of plane-polarized light. wikipedia.org This property is measured using a polarimeter, and the result is reported as the specific rotation [α]. libretexts.orglibretexts.org
The direction (dextrorotatory, +, or levorotatory, -) and magnitude of the rotation are unique physical properties of the compound under specific conditions (e.g., temperature, solvent, concentration, and wavelength of light). libretexts.orglibretexts.org Experimental determination of the specific rotation is a crucial quality control parameter that confirms the identity and enantiomeric purity of the sample. Its enantiomer, (3R,4R)-3-Methyltetrahydro-2H-pyran-4-amine, would exhibit a specific rotation of the exact same magnitude but with the opposite sign. libretexts.org
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. This technique requires the compound to be in a crystalline form. If a suitable single crystal of this compound or a crystalline derivative (such as its hydrochloride salt) can be grown, X-ray diffraction analysis can provide precise bond lengths, bond angles, and the exact spatial arrangement of the atoms. This would unequivocally confirm the cis relationship between the methyl group at the C3 position and the amine group at the C4 position, as well as the (3S,4S) absolute configuration.
Future Research Perspectives
Emerging Methodologies for Efficient and Sustainable Synthesis of Chiral Tetrahydropyran (B127337) Amines
The synthesis of enantiomerically pure chiral amines remains a significant focus in modern organic chemistry. acs.orgacs.org For scaffolds like (3S,4S)-3-Methyltetrahydro-2H-pyran-4-amine, the development of efficient and sustainable synthetic routes is paramount. Future research is moving beyond traditional multi-step sequences towards more atom-economical and environmentally benign processes.
Key emerging areas include:
Asymmetric Catalysis : Transition metal-catalyzed asymmetric hydrogenation is a powerful strategy for producing chiral amines with high efficiency and atom economy. acs.orgnih.gov Research is focused on developing novel chiral ligands for rhodium, iridium, and ruthenium catalysts that can achieve high enantioselectivity in the hydrogenation of prochiral precursors to tetrahydropyran amines.
Organocatalysis : The use of small organic molecules as catalysts offers a metal-free alternative, aligning with green chemistry principles. researchgate.net Organocatalytic methods, such as asymmetric Mannich reactions or Michael additions to form key C-N bonds stereoselectively, are being explored for the construction of chiral amine functionalities on the tetrahydropyran ring. researchgate.net
Biocatalysis : Enzymes offer unparalleled stereocontrol and operate under mild, aqueous conditions. mdpi.com Transaminases and imine reductases are particularly promising for the synthesis of chiral amines. Future work will involve engineering these enzymes to accept substituted tetrahydropyran substrates, providing a direct and highly selective route to compounds like this compound. mdpi.com
Multicomponent Reactions (MCRs) : MCRs are recognized as highly efficient and sustainable synthetic methodologies that combine three or more reactants in a single operation. nih.gov The development of novel MCRs to construct the substituted tetrahydropyran ring system with concomitant installation of the amine group represents a significant step forward in reducing waste and improving process efficiency. nih.gov
Table 1: Comparison of Emerging Synthetic Methodologies for Chiral Tetrahydropyran Amines
| Methodology | Core Principle | Advantages | Challenges |
|---|---|---|---|
| Transition Metal Catalysis | Asymmetric hydrogenation of prochiral imines or enamines using chiral metal-ligand complexes. nih.gov | High turnover numbers, excellent enantioselectivity, high atom economy. | Potential for heavy metal contamination, cost of precious metal catalysts (Rh, Ir, Ru). acs.org |
| Organocatalysis | Use of small, metal-free organic molecules to catalyze stereoselective bond formation. researchgate.net | Environmentally benign ("green"), avoids metal contamination, readily available catalysts. | Lower catalytic activity compared to metals, may require higher catalyst loading. |
| Biocatalysis | Employment of enzymes (e.g., transaminases) to perform stereoselective transformations. mdpi.com | Exceptional stereoselectivity, mild reaction conditions (aqueous, room temp), biodegradable. | Limited substrate scope, potential for enzyme inhibition, requires specialized expertise. |
| Multicomponent Reactions | One-pot synthesis involving three or more starting materials to build complex molecules. nih.gov | High efficiency, time-saving, reduces waste and purification steps, increases molecular complexity. | Difficult to optimize, mechanism can be complex, finding suitable reaction partners. |
Expanding the Scope of this compound and its Derivatives as Chiral Building Blocks
Chiral amines are indispensable components in the synthesis of pharmaceuticals and agrochemicals, often serving as key fragments that interact with biological targets. acs.orgenamine.net The specific stereochemical arrangement of this compound makes it a valuable chiral building block for creating complex molecules with precisely controlled three-dimensional structures.
Future research in this area will likely focus on:
Pharmaceutical Scaffolds : A diastereomer, (3S,4R)-3-methyltetrahydro-2H-pyran-4-amine hydrochloride, is already utilized as a key intermediate in the synthesis of H3 receptor antagonists and atypical antipsychotic medications. chemshuttle.com This demonstrates the pharmacological relevance of the 3-methyltetrahydropyran-4-amine core. Research will aim to incorporate the (3S,4S) isomer into novel drug candidates, exploring how this specific stereochemistry modulates receptor binding and pharmacokinetic properties.
Peptidomimetics : The defined spatial orientation of the methyl and amino groups can be used to mimic peptide secondary structures. Derivatives of this compound can be incorporated into peptide sequences to impart conformational rigidity, improve metabolic stability, and enhance oral bioavailability.
Ligands for Asymmetric Catalysis : Chiral amines themselves are often used to create chiral ligands for metal-catalyzed reactions. The this compound scaffold can be elaborated into new classes of bidentate or tridentate ligands, where the stereocenters of the pyran ring direct the stereochemical outcome of catalytic transformations.
Table 2: Potential Applications of this compound as a Chiral Building Block
| Application Area | Rationale | Example Derivative Structure |
|---|---|---|
| Medicinal Chemistry | The rigid, stereodefined scaffold can be used to orient pharmacophoric groups for optimal target interaction, as seen with related isomers in H3 receptor antagonists. chemshuttle.com | N-acylated or N-alkylated derivatives for use in fragment-based drug discovery. |
| Peptidomimetics | The constrained conformation can mimic β-turns or other peptide motifs, enhancing biological activity and stability. | Incorporation into a peptide backbone via amide bond formation. |
| Asymmetric Catalysis | Serves as a chiral backbone for the synthesis of new ligands for transition metal catalysts. | Schiff base derivatives formed with salicylaldehydes to create salen-type ligands. |
| Material Science | Used as a chiral monomer for the synthesis of polymers with unique chiroptical properties. | Polymerizable derivatives, such as N-acryloyl substituted compounds. |
Integration of Computational and Synthetic Approaches for Rational Design in Pyran Chemistry
The synergy between computational modeling and practical synthetic chemistry has become a powerful engine for innovation in drug discovery and materials science. mdpi.comnih.gov For molecules like this compound, computational tools can guide synthetic efforts, predict properties, and accelerate the development of new applications.
Future research will increasingly integrate these approaches:
Reaction Mechanism and Catalyst Design : Density Functional Theory (DFT) calculations can be used to model transition states of synthetic reactions, providing a deeper understanding of how stereoselectivity arises. mdpi.com This knowledge allows for the rational design of more efficient catalysts and the optimization of reaction conditions for the synthesis of specific tetrahydropyran amine isomers.
Conformational Analysis : The biological activity of molecules derived from this compound is intrinsically linked to their three-dimensional shape. Computational methods can predict the preferred conformations of these molecules and how they might interact with a biological target, such as an enzyme or receptor active site.
Virtual Screening and Property Prediction : In silico tools can be used to design virtual libraries of derivatives based on the this compound scaffold. nih.govmdpi.com These virtual compounds can be screened for potential biological activity using molecular docking simulations against known protein structures. researchgate.net This process helps prioritize which derivatives are most promising to synthesize, saving significant time and resources. nih.gov
Table 3: Role of Computational Methods in Pyran Chemistry Research
| Computational Method | Application in Pyran Chemistry | Desired Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Elucidating reaction mechanisms for synthesis; calculating electronic properties. mdpi.commdpi.com | Rational design of catalysts; prediction of reactivity and stability. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of pyran derivatives in solution or at a protein binding site. | Understanding conformational flexibility and binding thermodynamics. |
| Molecular Docking | Predicting the binding mode and affinity of pyran-based ligands to a biological target. researchgate.net | Prioritization of compounds for synthesis and biological testing. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Developing statistical models that correlate chemical structure with biological activity. | Predicting the activity of new derivatives without the need for synthesis. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (3S,4S)-3-Methyltetrahydro-2H-pyran-4-amine, and how can reaction conditions be optimized for higher enantiomeric purity?
- Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis. For example, analogs of tetrahydro-2H-pyran derivatives have been synthesized using stereoselective cyclization of epoxide intermediates or reductive amination with chiral auxiliaries . Optimization strategies include:
- Temperature control : Lower temperatures (0–5°C) during imine formation to minimize racemization.
- Catalyst selection : Chiral palladium or ruthenium catalysts for asymmetric hydrogenation of ketone precursors.
- Solvent polarity : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance stereochemical control in ring-closing reactions .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the stereochemical purity of this compound?
- Methodological Answer :
- NMR spectroscopy : - and -NMR can distinguish diastereotopic protons and confirm stereochemistry via coupling constants (e.g., for axial vs. equatorial substituents) .
- Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane:isopropanol gradients to separate enantiomers. Retention time differences ≥2 min indicate high enantiomeric excess (ee >98%) .
- X-ray crystallography : Resolves absolute configuration but requires single crystals, often grown via slow evaporation in ethanol/water mixtures .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for volatile intermediates .
- Waste disposal : Collect aqueous waste separately in halogen-free containers; neutralize acidic byproducts before disposal .
- Emergency response : For spills, adsorb with vermiculite and dispose as hazardous waste. In case of inhalation, administer oxygen and seek medical evaluation .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data when this compound exhibits varying binding affinities across different monoamine transporters?
- Methodological Answer :
- Assay standardization : Validate transporter binding assays (e.g., DAT, SERT, NET) using reference inhibitors (e.g., cocaine for DAT) to normalize inter-lab variability .
- Lipid bilayer modeling : Molecular dynamics simulations can predict membrane permeability differences affecting in vivo vs. in vitro activity .
- Metabolite screening : Use LC-MS to rule out off-target interactions from metabolic byproducts .
Q. What experimental strategies can be employed to determine the impact of stereochemical configuration on the biological activity of this compound analogs?
- Methodological Answer :
- Enantiomer synthesis : Prepare (3R,4R)- and (3S,4R)-isomers via Mitsunobu reaction or enzymatic resolution (e.g., lipase-mediated acetylation) .
- Dose-response profiling : Compare IC values in receptor binding assays across stereoisomers. A ≥10-fold difference in potency suggests stereospecificity .
- Crystallographic docking : Map ligand-receptor interactions using cryo-EM or X-ray structures to identify hydrogen bonding/steric clashes .
Q. How should researchers design kinetic studies to investigate the metabolic stability of this compound in hepatic microsomal assays?
- Methodological Answer :
- Incubation conditions : Use human liver microsomes (0.5 mg/mL protein) with NADPH-regenerating systems at 37°C. Sample at 0, 5, 15, 30, and 60 min .
- Analytical setup : Quantify parent compound depletion via UPLC-MS/MS (e.g., m/z transition 159→114 for the amine fragment).
- Data normalization : Express results as intrinsic clearance (CL) using the substrate depletion method:
A high CL (>50 μL/min/mg) indicates rapid metabolism .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for this compound derivatives?
- Methodological Answer :
- Reaction monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation (e.g., imine vs. enamine tautomers) .
- Byproduct identification : LC-HRMS can detect side products (e.g., N-alkylated derivatives) that reduce yield. Optimize protecting groups (e.g., Boc vs. Fmoc) to minimize side reactions .
- Scale-dependent effects : Pilot studies show yields drop >5 g due to heat transfer limitations; use flow chemistry for larger batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
